4,5-Dimethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
4,5-Dimethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.
Substitution with Piperazine: The piperazine moiety is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine derivative with 1-(2-methylphenyl)piperazine in the presence of a suitable base such as potassium carbonate.
Final Product Isolation: The final product is isolated through crystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 1-(2-methylphenyl)piperazine with potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4,5-Dimethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents for neurological disorders and psychiatric conditions.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter release and uptake.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine
- 1-(2-Pyrimidyl)piperazine
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
4,5-Dimethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to varied therapeutic effects and applications.
Properties
Molecular Formula |
C17H22N4 |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4,5-dimethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H22N4/c1-13-6-4-5-7-16(13)20-8-10-21(11-9-20)17-14(2)15(3)18-12-19-17/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
PIUKVQGTDZCBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=NC(=C3C)C |
Origin of Product |
United States |
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